molecular formula C15H10N4O4S B5631891 1-(4-nitrophenyl)-2-{[5-(3-pyridinyl)-1,3,4-oxadiazol-2-yl]thio}ethanone

1-(4-nitrophenyl)-2-{[5-(3-pyridinyl)-1,3,4-oxadiazol-2-yl]thio}ethanone

Cat. No. B5631891
M. Wt: 342.3 g/mol
InChI Key: ZZEKFLHWLPDQPC-UHFFFAOYSA-N
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Description

1-(4-nitrophenyl)-2-{[5-(3-pyridinyl)-1,3,4-oxadiazol-2-yl]thio}ethanone, also known as NPOE, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 1-(4-nitrophenyl)-2-{[5-(3-pyridinyl)-1,3,4-oxadiazol-2-yl]thio}ethanone varies depending on its application. In anti-inflammatory activity, this compound inhibits the production of pro-inflammatory cytokines by suppressing the activation of nuclear factor-kappa B (NF-κB) pathway. In anti-cancer activity, this compound induces apoptosis and inhibits cell proliferation by activating the caspase pathway and suppressing the Akt/mTOR pathway. In biochemistry, this compound binds to metal ions and quenches the fluorescence of DNA by intercalation.
Biochemical and Physiological Effects:
This compound has been shown to have both biochemical and physiological effects. In vitro studies have shown that this compound inhibits the growth of cancer cells and reduces the production of pro-inflammatory cytokines. In vivo studies have shown that this compound reduces inflammation and oxidative stress in animal models. However, the physiological effects of this compound in humans are yet to be determined.

Advantages and Limitations for Lab Experiments

One of the advantages of 1-(4-nitrophenyl)-2-{[5-(3-pyridinyl)-1,3,4-oxadiazol-2-yl]thio}ethanone is its versatility in various applications, making it a valuable tool for scientific research. It is also relatively easy to synthesize and purify. However, the limitations of this compound include its potential toxicity and limited solubility in water, which may affect its bioavailability and efficacy.

Future Directions

For the research of 1-(4-nitrophenyl)-2-{[5-(3-pyridinyl)-1,3,4-oxadiazol-2-yl]thio}ethanone include further investigation of its anti-inflammatory and anti-cancer activities, development of fluorescent probes, exploration of its potential applications in material science, investigation of its potential side effects and toxicity, and optimization of its synthesis method.

Synthesis Methods

The synthesis of 1-(4-nitrophenyl)-2-{[5-(3-pyridinyl)-1,3,4-oxadiazol-2-yl]thio}ethanone involves the reaction of 4-nitroacetophenone with thiosemicarbazide, followed by cyclization with hydrazine hydrate and 3-pyridinecarboxaldehyde. The resulting product undergoes a reaction with ethyl chloroacetate to form this compound. The synthesis method has been optimized to obtain high yields and purity of this compound.

Scientific Research Applications

1-(4-nitrophenyl)-2-{[5-(3-pyridinyl)-1,3,4-oxadiazol-2-yl]thio}ethanone has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and material science. In medicinal chemistry, this compound has been shown to exhibit anti-inflammatory, anti-cancer, and anti-microbial activities. In biochemistry, this compound has been used as a fluorescent probe for the detection of metal ions and as a quencher for the fluorescence of DNA. In material science, this compound has been used as a precursor for the synthesis of metal sulfide nanoparticles.

properties

IUPAC Name

1-(4-nitrophenyl)-2-[(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)sulfanyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10N4O4S/c20-13(10-3-5-12(6-4-10)19(21)22)9-24-15-18-17-14(23-15)11-2-1-7-16-8-11/h1-8H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZEKFLHWLPDQPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=NN=C(O2)SCC(=O)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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